molecular formula C19H24Cl2N2 B10779596 Clomipramine-D3 Hydrochloride

Clomipramine-D3 Hydrochloride

Cat. No.: B10779596
M. Wt: 354.3 g/mol
InChI Key: WIMWMKZEIBHDTH-NIIDSAIPSA-N
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Description

Historical Evolution of Isotope-Labeled Compounds in Psychotropic Drug Development

The application of isotopic labeling in psychopharmacology originated with Harold Urey's 1931 discovery of deuterium, which laid the foundation for studying kinetic isotope effects in biological systems. By the 1950s, as chlorpromazine revolutionized psychiatric treatment, researchers began exploring isotopic modifications to enhance drug properties. Early efforts focused on radioactive isotopes like carbon-14 for metabolic pathway tracing, but stable isotopes gained prominence in the 1970s with advances in mass spectrometry.

A pivotal shift occurred in the 2010s when Concert Pharmaceuticals demonstrated that strategic deuteration could systematically improve drug pharmacokinetics. This approach gained traction in TCA research following Kirchheiner's 2004 work linking cytochrome P450 polymorphisms to variable clomipramine metabolism. The synthesis of clomipramine-D3 hydrochloride (CAS 1398065-86-5) in 2016 marked a milestone, being among the first deuterated antidepressants to show clinically relevant improvements in maximum plasma concentration (C~max~) and area under the curve (AUC).

Table 1: Key Milestones in Isotope-Labeled Psychotropic Drug Development

Year Development Significance
1931 Deuterium discovery Enabled isotopic substitution studies
1952 Chlorpromazine introduction Demonstrated psychotropic drug potential
1978 First ^14C-labeled TCA Facilitated metabolic pathway mapping
2016 Clomipramine-D3 synthesis Validated deuteration for TCA optimization

Properties

IUPAC Name

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2.ClH/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMWMKZEIBHDTH-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermediate Synthesis: N-Acetyl-3-Chloroiminodibenzyl

The synthesis begins with the preparation of N-acetyl-3-chloroiminodibenzyl (Intermediate I), a pivotal precursor. A 2015 patent outlines a chlorination reaction using N-acetyliminodibenzyl (II) and bis(trichloromethyl) carbonate (BTC) in ethylene dichloride. Catalyzed by tetrabutylammonium chloride (TBAC) and neutralized by sodium carbonate, this method achieves a 90% yield at 5–10°C (Table 1).

Table 1: Reaction Conditions for Intermediate I Synthesis

ParameterSpecification
Chlorinating AgentBis(trichloromethyl) carbonate (BTC)
CatalystTetrabutylammonium chloride (TBAC)
SolventEthylene dichloride
Temperature5–10°C
Yield90%

This route avoids cryogenic conditions (-50°C) required by older diazotization methods, simplifying scalability.

Deuteration via Photoredox Catalysis

Recent advancements in isotopic labeling employ photoredox-mediated hydrogen atom transfer (HAT). A 2017 study demonstrated deuteration at α-amino C(sp³)–H bonds using D₂O and a thiol catalyst. For clomipramine-D3, this method selectively replaces hydrogen with deuterium at the dimethylaminoethyl side chain (Fig. 1).

Figure 1: Photoredox Mechanism for Clomipramine-D3 Synthesis
R-N(CH3)2+D2OThiol, hvIr photocatalystR-N(CD3)2+H2O\text{R-N(CH}_3\text{)}_2 + \text{D}_2\text{O} \xrightarrow[\text{Thiol, hv}]{\text{Ir photocatalyst}} \text{R-N(CD}_3\text{)}_2 + \text{H}_2\text{O}

Key advantages include:

  • Single-step deuteration without requiring pre-deuterated starting materials.

  • Isotopic purity >99.9% , critical for mass spectrometry-based assays.

  • Functional group tolerance , preserving the dibenzazepine core.

Key Reaction Steps and Optimization

Chlorination of N-Acetyliminodibenzyl

The chlorination step is optimized for safety and efficiency. Using BTC instead of oxalyl chloride reduces byproduct formation, while TBAC enhances reaction kinetics via phase-transfer catalysis. Ethylene dichloride’s low polarity facilitates easy separation of the oily product, minimizing purification steps.

Deuteration Conditions

Photoredox conditions vary by substrate:

  • Photocatalysts : Ir(F-Meppy)₂(dtbbpy)PF₆ or 4Cz-IPN.

  • Thiols : tert-Butylthiol (13) or 2-mercaptoethanol (14).

  • Light sources : 34-W blue LED or integrated photoreactor.

For clomipramine, 4Cz-IPN and tert-butylthiol under blue LED yielded 95% deuterium incorporation at the side chain.

Purification and Characterization

Crystallization of this compound

A 2020 patent details crystallization using acetone and hydrochloric acid (pH 2–3). The crude product is dissolved in a 1:1 acetone-water mixture, cooled to 0°C, and filtered to isolate crystals with >99.5% purity.

Table 2: Crystallization Parameters

ParameterSpecification
SolventAcetone:Water (1:1)
Temperature0°C
pH2–3
Purity>99.5%

Analytical Validation

  • HPLC : C18 column with 70:30 acetonitrile-phosphate buffer (pH 3.0).

  • NMR : δ 2.85 (s, 6H, N(CD₃)₂), confirming deuterium incorporation.

  • MS : m/z 353.2 [M+H]⁺, isotopic pattern matching D3 label .

Chemical Reactions Analysis

Types of Reactions: Clomipramine-D3 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

1. Analytical Chemistry

  • Internal Standardization : Clomipramine-D3 is utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) to quantify clomipramine levels in biological samples. This application enhances the accuracy of pharmacokinetic studies by providing a reliable reference point for measurement .

2. Pharmacokinetics and Pharmacodynamics

  • Metabolic Pathway Studies : The compound aids in elucidating the metabolic pathways of clomipramine, allowing researchers to track its biotransformation in biological systems. Studies have shown that clomipramine undergoes significant metabolism through cytochrome P450 enzymes, which can be effectively monitored using its deuterated form .
  • Efficacy Evaluations : Clomipramine-D3 is employed in pharmacodynamic studies to assess the efficacy and safety profile of clomipramine in treating neuropsychiatric disorders. This includes investigations into its effects on neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition .

3. Neurobiology

  • Neurotransmitter Regulation : Research has utilized clomipramine-D3 to study its effects on neurotransmitter systems in animal models. For example, studies have investigated serotonergic regulation in various species, contributing to a deeper understanding of its role in modulating neural activity and behavior .

4. Forensic Toxicology

  • Quantification Standards : In forensic toxicology, clomipramine-D3 serves as an internal standard for quantifying drug levels in toxicological analyses. This application is crucial for establishing accurate drug concentration levels during investigations of overdose or poisoning cases .

Data Tables

Application AreaSpecific Use CaseKey Findings
Analytical ChemistryInternal standard in LC-MS/GC-MSImproved accuracy in quantifying clomipramine levels
PharmacokineticsMetabolic pathway elucidationEnhanced understanding of biotransformation via CYP450 enzymes
NeurobiologyStudies on neurotransmitter regulationInsights into serotonergic modulation effects
Forensic ToxicologyQuantification in toxicological analysesReliable standard for overdose investigations

Case Studies

  • Brain Metabolic Profile Study : A study investigated the metabolic profiles following different administration routes of clomipramine in a rat model of depression. Results indicated significant differences in brain metabolism based on administration routes, providing insights into optimal delivery methods for therapeutic effects .
  • Serotonergic Regulation Research : In a study examining the serotonergic regulation of feeding rhythms in pond snails, clomipramine was used to understand its impact on neural rhythms, highlighting its broader implications beyond human neuropsychiatric disorders .
  • Proteomic Investigation : A proteomic study analyzed changes in the prefrontal cortex of rats treated with clomipramine, revealing alterations in protein expression associated with depressive states. This research contributes to understanding the molecular mechanisms underlying antidepressant efficacy .

Mechanism of Action

Clomipramine-D3 Hydrochloride, like clomipramine, acts as a potent inhibitor of serotonin reuptake. It increases the levels of serotonin and norepinephrine in the synaptic cleft by inhibiting their reuptake into presynaptic neurons. This leads to enhanced neurotransmission and alleviation of symptoms associated with depression and obsessive-compulsive disorder . The compound also exhibits affinity for histamine-H1 receptors, α1-adrenergic receptors, and muscarinic receptors, contributing to its sedative, hypotensive, and anticholinergic effects .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Key Analytical Parameters in LC-MS/MS Studies

Parameter This compound Desipramine-d3 (DES-d3)
IS Correction Corrects clomipramine signal Corrects TRI, IMI, AMI
Matrix Effect <10% variability <15% variability
Linearity R² > 0.99 (1–100 ng/mL) R² > 0.98 (1–100 ng/mL)

Table 2: Comparative Deuteration Efficiency

Compound Deuteration Level Key Application
This compound 99.71% d3 LC-MS/MS quantification
Vortioxetine-d8 >99% d8 Antidepressant analysis
Duloxetine-d3 Hydrochloride >98% d3 Serotonin-norepinephrine reuptake studies

Biological Activity

Clomipramine-D3 Hydrochloride is a deuterated form of clomipramine, a tricyclic antidepressant (TCA) primarily used for treating obsessive-compulsive disorder (OCD) and other mood disorders. This article delves into its biological activity, focusing on pharmacodynamics, pharmacokinetics, and relevant research findings.

Clomipramine exerts its effects through several mechanisms:

  • Serotonin Reuptake Inhibition : Clomipramine is a potent serotonin reuptake inhibitor (SRI), with a higher affinity for the serotonin transporter (SERT) compared to other TCAs. This leads to increased serotonergic activity in the synaptic cleft, enhancing mood and alleviating symptoms of depression and anxiety .
  • Noradrenaline Reuptake Inhibition : It also inhibits the norepinephrine transporter (NET), contributing to its antidepressant effects. The active metabolite, desmethylclomipramine, primarily enhances noradrenergic transmission .
  • Anticholinergic Effects : Clomipramine has anticholinergic properties due to its antagonism of muscarinic receptors, which can lead to side effects such as dry mouth and constipation .

Pharmacokinetics

Understanding the pharmacokinetics of clomipramine-D3 is crucial for its clinical application:

  • Absorption : Clomipramine is well absorbed from the gastrointestinal tract (>80%), but its bioavailability is affected by extensive first-pass metabolism, resulting in approximately 50% availability after oral administration .
  • Distribution : The drug distributes widely in body tissues, including the central nervous system (CNS), with a volume of distribution averaging 17 L/kg. It is highly protein-bound (97-98%), primarily to albumin .
  • Metabolism : Clomipramine is metabolized mainly in the liver via cytochrome P450 enzymes (CYP450 2D6 and CYP450 1A2). The half-life ranges from 17 to 28 hours, with desmethylclomipramine having a longer half-life of 54 to 77 hours .
  • Excretion : Approximately 60% of clomipramine is excreted in urine, with significant amounts as metabolites. Accumulation can occur with repeated dosing, necessitating careful monitoring .

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic implications of clomipramine:

  • Autophagy Regulation : A study indicated that clomipramine negatively regulates autophagic flux in neuronal cultures. This finding suggests potential implications for neurodegenerative diseases, as altered autophagy can affect cellular homeostasis .
    StudyFindings
    PMC6424961Clomipramine inhibits autophagic flux in primary neurons and in vivo models.
    PMC6424961Increased LC3-II levels indicate impaired autophagy in treated mice.
  • Clinical Efficacy : Clinical trials have demonstrated that clomipramine effectively reduces OCD symptoms. A notable trial reported significant improvements in patients compared to placebo groups .
  • Pharmacogenomics : Genetic variations affecting CYP450 enzyme activity can lead to interindividual differences in plasma concentrations of clomipramine, influencing both efficacy and side effects. Patients with poor metabolizer phenotypes may experience higher drug levels and increased adverse effects .

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